Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside
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Overview
Description
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside is a synthetic chemical compound that belongs to the group of oligosaccharides and monosaccharides. It is a sugar derivative that is often used in the synthesis of complex carbohydrates and other chemicals. This compound is characterized by the presence of tert.-butyldimethylsilyl and benzoyl protective groups, which play a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside typically involves multiple steps, including the protection of hydroxyl groups and the introduction of the silyl and benzoyl groups. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using tert.-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Benzoylation: The protected mannopyranoside is then treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside undergoes various types of chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The silyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Free mannopyranoside.
Oxidation: Oxidized derivatives of mannopyranoside.
Substitution: Mannopyranoside derivatives with new functional groups.
Scientific Research Applications
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions during synthetic processes, allowing for selective modifications. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl-6-O-tert-butyldimethylsilyl-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
- 6-O-(tert-Butyldimethylsilyl)-D-galactal
Uniqueness
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-mannopyranoside is unique due to its specific combination of protective groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex carbohydrates and in applications requiring selective protection and deprotection steps.
Properties
IUPAC Name |
[4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZLCBDCWPRCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O9Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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